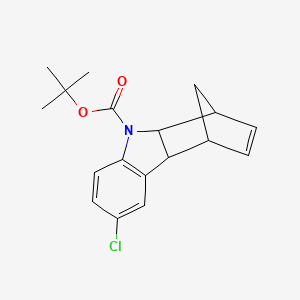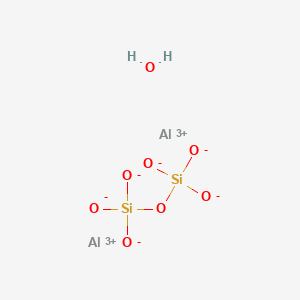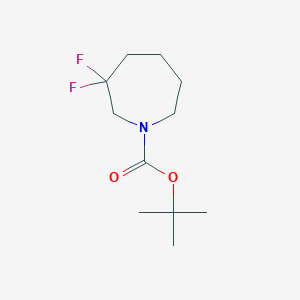
tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the carbazole core, chlorination, and esterification with tert-butyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Carbazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carbazole derivatives, such as:
- 6-chloro-1,4,4a,9a-tetrahydro-9H-carbazole-9-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Uniqueness
tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H20ClNO2 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
tert-butyl 5-chloro-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),4,6,12-tetraene-9-carboxylate |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)22-17(21)20-14-7-6-12(19)9-13(14)15-10-4-5-11(8-10)16(15)20/h4-7,9-11,15-16H,8H2,1-3H3 |
InChI-Schlüssel |
VEXYCZWTAYONHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2C3CC(C2C4=C1C=CC(=C4)Cl)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[N-acetyl-3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B12850260.png)

![(2S)-3-(1,3-benzothiazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12850267.png)



![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)

![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)

![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)
![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)
